molecular formula C12H20N2 B13040624 (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine

Cat. No.: B13040624
M. Wt: 192.30 g/mol
InChI Key: CUGFGTWPUAZCMS-LLVKDONJSA-N
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Description

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine is a chiral ethylenediamine derivative featuring a bulky 4-tert-butylphenyl substituent at the 1S position. This compound belongs to a class of vicinal diamines with applications in asymmetric catalysis, pharmaceutical intermediates, and ligand design. The tert-butyl group confers high steric hindrance and lipophilicity, which may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

(1S)-1-(4-tert-butylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3/t11-/m1/s1

InChI Key

CUGFGTWPUAZCMS-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CN)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Synthesis via Aziridine Ring-Opening

A highly efficient and enantioselective route involves the catalytic aminolysis of meso-aziridines . This method uses chiral catalysts to open aziridine rings selectively, yielding chiral 1,2-diamines.

  • A yttrium complex with a chiral phosphine oxide ligand catalyzes the ring-opening of aziridines with amines, producing vicinal diamines with yields of 94 to >99% and enantiomeric excesses (ee) of 83–96%.
  • This approach allows the synthesis of diamines bearing different substituents on the amino groups, enabling structural diversity.
  • The method is applicable to the synthesis of complex diamines including those related to pharmaceutical agents such as Tamiflu.

One-Pot Telescoped Synthesis from Aldehydes

An alternative approach involves a three-step telescoped synthesis starting from aldehydes:

  • First, a Darzens reaction generates an epoxysulfone intermediate.
  • The epoxysulfone undergoes ring-opening with amines (e.g., benzylamine) in dichloromethane at room temperature.
  • Subsequent reduction with sodium borohydride yields the vicinal diamine.
  • Although this method affords the target diamines, yields can be moderate and require optimization for specific substrates.

Use of Chiral Precursors and Protecting Groups

  • Chiral diamines can also be prepared via reduction of chiral amino ketones or protected diamine intermediates .
  • For example, in related compounds, a chloro ketal intermediate is synthesized and then reacted with substituted amines under basic conditions, followed by deprotection to yield the diamine.
  • Neutralization and recrystallization steps are critical to isolate the free base or acid addition salts with pharmaceutical-grade purity (>99.9% by HPLC).
  • Solvents such as ethanol or isopropanol are preferred for recrystallization, often under nitrogen atmosphere to prevent oxidation and color formation.

Purification and Isolation Techniques

  • The crude diamine is often isolated by distillation or extraction into organic solvents like toluene, dichloromethane, or ethyl acetate.
  • Acid addition salts (e.g., toluenesulfonate, oxalate, phosphate) are formed to facilitate purification, as these salts are insoluble in certain organic solvents, enabling separation from impurities.
  • Recrystallization from suitable solvents ensures high purity and enantiomeric excess, essential for downstream applications.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Reference
Catalytic aminolysis of meso-aziridines Yttrium complex with chiral phosphine oxide catalyst; amines; room temp High yield (94–99%), good ee (83–96%) Requires chiral catalyst and aziridine precursor
Three-step telescoped synthesis from aldehydes Darzens reaction; epoxysulfone intermediate; benzylamine; NaBH4 reduction One-pot process; versatile Moderate yields; multi-step
Chloro ketal intermediate route Chloro ketal intermediate; substituted amines; base; deprotection; recrystallization High purity (>99.9%); scalable Multi-step; requires protection/deprotection

Research Findings and Notes

  • Performing reactions under inert atmosphere (nitrogen) reduces oxidation and color formation, improving product quality.
  • Use of auxiliary bases such as sodium or potassium hydroxide and potassium carbonate facilitates neutralization and extraction steps.
  • Recrystallization solvents and conditions critically influence the purity and yield of the final diamine.
  • The catalytic asymmetric approach offers a direct route to chiral diamines with high enantioselectivity, suitable for complex molecule synthesis.

Chemical Reactions Analysis

Coupling Reactions

This diamine serves as a key intermediate in palladium-catalyzed cross-coupling reactions , particularly for constructing biaryl systems. The tert-butyl group enhances steric stability while maintaining electronic compatibility with aromatic partners.

Key Example :

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (1–2 mol%) in DMF/H₂O (4:1) at 80°C for 12 hours, yielding bis-aryl derivatives.

ReactantCatalystSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄DMF/H₂O801278

Alkylation and Acylation

The primary amines undergo nucleophilic substitution and acyl transfer reactions :

  • Alkylation : Treatment with methyl iodide (2 eq) in THF at 0°C→RT for 6 hours produces N,N'-dimethyl derivatives.

  • Acylation : Reacts with acetyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) to form monoacetylated products (isolated yield: 65%).

Kinetic Selectivity :
The (1S)-chirality induces preferential acylation at the C1 amine due to steric shielding from the tert-butyl group.

Coordination and Complexation

The diamine acts as a bidentate ligand for transition metals, forming stable complexes:

Metal SaltLigand RatioGeometryApplication
CuCl₂1:1Square planarCatalytic oxidation
Pd(OAc)₂2:1OctahedralCross-coupling precatalyst

Notable Complex :

  • [Cu(L)Cl₂] (L = diamine): Exhibits 10× higher catalytic activity in alcohol oxidations compared to ethylenediamine analogs .

Condensation Reactions

The amines condense with carbonyl compounds to form imines and Schiff bases :

Example Protocol :

  • React with 2-benzoylpyridine (1.1 eq) in refluxing ethanol (4 hours).

  • Isolate yellow crystalline bis-imine product (mp 142–144°C, 72% yield) .

Applications :

  • Chiral ligands for asymmetric catalysis .

  • Fluorescent probes via naphthaldehyde condensation.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a promising candidate in pharmaceutical development due to its potential biological activities:

  • Anticancer Properties : Research indicates that (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine may exhibit anticancer effects by interacting with specific molecular targets involved in tumor growth and proliferation. Studies have shown its ability to modulate enzyme activity related to cancer pathways, making it a candidate for further exploration in oncology.
  • Neuroprotective Effects : The compound has been studied for its role as an inhibitor of neuronal nitric oxide synthase (nNOS), which is critical in preventing brain injury. By modulating nitric oxide levels, it may offer therapeutic benefits for neurodegenerative diseases .
  • Antimicrobial Activity : (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine has demonstrated effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial therapies. This property is particularly relevant in the context of increasing antibiotic resistance.

Organic Synthesis

In organic chemistry, (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine serves as a valuable reagent:

  • Catalyst in Polymerization Reactions : It is utilized as a catalyst in the polymerization of different monomers, facilitating the formation of polymers with tailored properties. This application is crucial for developing advanced materials with specific mechanical and thermal characteristics .
  • Ligand in Coordination Chemistry : The compound acts as a ligand for transition metals, enhancing the efficiency of coordination complexes used in various catalytic processes. This role is vital for synthesizing complex organic molecules and materials.

Materials Science

The optical properties of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine have been explored for potential applications in materials science:

  • Optoelectronic Applications : The compound exhibits interesting photophysical properties that can be harnessed in optoelectronic devices. Its ability to form thin films with specific emission characteristics makes it suitable for applications in sensors and light-emitting devices .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways involved in cancer development. These findings suggest that further optimization could lead to effective therapeutic agents against various cancers.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine demonstrated its capacity to reduce neuronal damage in models of oxidative stress. By inhibiting nNOS activity, the compound lowered nitric oxide production, thereby protecting neurons from oxidative damage and apoptosis .

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

The following analysis compares (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives, focusing on substituent effects, synthesis, lipophilicity, and biological activity.

Structural and Substituent Analysis

Table 1: Key Structural Features of Ethane-1,2-diamine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 4-tert-butylphenyl C₁₂H₂₁N₂ 193.31 (calc.) Tert-butyl, primary amine
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-fluorophenyl (two groups) C₁₄H₁₂F₂N₂ 250.26 Fluorine, chiral diamine
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride 4-methoxyphenyl (two groups) C₁₆H₂₀N₂O₂·2HCl 304.26 Methoxy, hydrochloride salt
N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine 4-bromobenzyl (two groups) C₁₆H₁₈Br₂N₂ 398.14 Bromine, secondary amine
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 4-fluorophenyl C₈H₁₁FN₂ 154.19 Fluorine, primary amine

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups contrast with the tert-butyl group’s inductive electron-donating nature, altering electronic density and reactivity.

Key Observations :

  • Reductive alkylation with sodium cyanoborohydride (NaBH₃CN) is a common method for synthesizing ethane-1,2-diamine derivatives .
  • The tert-butyl analog’s synthesis likely follows similar protocols, though steric hindrance may reduce yields compared to smaller substituents.

Lipophilicity and Bioactivity

Key Observations :

  • The tert-butyl group’s high lipophilicity (predicted ClogP ~3.5) may enhance membrane permeability compared to fluorine (ClogP ~2.1) or methoxy analogs.
  • Piperazine derivatives with lipophilic substituents showed improved anthelmintic activity over unsubstituted piperazine , suggesting the tert-butyl analog could exhibit similar trends.

Biological Activity

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine, also known as 1-(4-tert-butylphenyl)ethane-1,2-diamine dihydrochloride, is a compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring and an ethane backbone containing two amine groups. This molecular arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H22Cl2N2
  • Molecular Weight : 265.22 g/mol
  • Structure : The compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

Research indicates that (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. The agar-well diffusion method has been employed to assess its antibacterial activities against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The compound has also demonstrated activity against Escherichia coli, with varying degrees of effectiveness depending on structural modifications .

Anticancer Potential

The compound's interaction with biological targets suggests potential anticancer properties. Research indicates that it may modulate enzyme activity involved in cancer cell proliferation and survival pathways. Specific studies have highlighted:

  • Inhibition of key enzymes associated with tumor growth.
  • Induction of apoptosis in cancer cell lines .

The biological effects of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine are primarily linked to its ability to interact with various receptors and enzymes:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in neurotransmission and cellular signaling pathways, contributing to its neuroprotective effects .
  • Receptor Modulation : The compound can bind to specific receptors, potentially leading to altered cellular responses that promote therapeutic effects .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique features of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine:

Compound NameStructureBiological ActivityUnique Features
(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2HClStructureAntidepressant, NeuroprotectiveTert-butyl substitution enhances lipophilicity
PhenylethylamineStructureMood enhancementSimple structure without bulky groups
4-MethylaminorexStructureStimulant effectsContains a methyl group enhancing psychoactivity
3,4-MethylenedioxymethamphetamineStructureEmpathogenic effectsUnique dioxole structure affecting serotonin levels

Case Studies and Research Findings

Several studies have explored the biological activity of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine:

  • Antimicrobial Efficacy :
    • A study conducted on various derivatives showed that modifications could enhance antimicrobial activity against C. difficile and other pathogens .
    • The compound exhibited MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent.
  • Anticancer Studies :
    • Research on cancer cell lines demonstrated that the compound could inhibit cell growth and induce apoptosis through specific signaling pathways .
    • Further studies are required to elucidate the precise mechanisms involved in its anticancer effects.

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